Cas no 2679823-30-2 (rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine)

Technical Introduction: rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a stereogenic center at both the 2- and 3-positions. This compound is of interest in asymmetric synthesis and pharmaceutical research due to its structural versatility as a building block for bioactive molecules. The presence of the isopropyl group at the 2-position and the amine functionality at the 3-position offers opportunities for further functionalization, enabling applications in ligand design and catalysis. Its racemic form allows for resolution studies, while the defined (2R,3S) configuration provides a template for stereoselective transformations. The compound’s stability and synthetic accessibility make it a practical intermediate for medicinal chemistry and fine chemical development.
rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine structure
2679823-30-2 structure
Product Name:rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine
CAS No:2679823-30-2
MF:C7H16N2
MW:128.215341567993
CID:5643181
PubChem ID:59952722
Update Time:2025-10-18

rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine
    • 2679823-30-2
    • EN300-28270510
    • Inchi: 1S/C7H16N2/c1-5(2)7-6(8)3-4-9-7/h5-7,9H,3-4,8H2,1-2H3/t6-,7+/m1/s1
    • InChI Key: ROAPTLRMLMVYBC-RQJHMYQMSA-N
    • SMILES: N1CC[C@H]([C@@H]1C(C)C)N

Computed Properties

  • Exact Mass: 128.131348519g/mol
  • Monoisotopic Mass: 128.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38Ų

rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine Pricemore >>

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Additional information on rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine

Comprehensive Overview of rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine (CAS No. 2679823-30-2): Properties, Applications, and Research Insights

The compound rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine (CAS No. 2679823-30-2) is a stereoisomeric amine derivative with a pyrrolidine backbone, gaining attention in pharmaceutical and chemical research due to its unique structural features. This article delves into its molecular characteristics, synthesis pathways, and potential applications, aligning with current trends in drug discovery, chiral chemistry, and bioactive intermediates.

Chemically, rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine belongs to the class of pyrrolidine derivatives, which are pivotal in designing central nervous system (CNS) therapeutics and enzyme inhibitors. Its stereochemistry (2R,3S) is critical for interactions with biological targets, making it a subject of interest for researchers exploring structure-activity relationships (SAR). Recent literature highlights its role in optimizing ligand efficiency and binding affinity in preclinical studies.

Synthesis of this compound typically involves asymmetric catalysis or resolution techniques to achieve the desired stereoisomeric purity. Advanced methods like enzymatic resolution or chiral HPLC are often employed to separate the rac-(2R,3S) form from its enantiomers. These processes align with the growing demand for green chemistry and sustainable synthesis, addressing environmental concerns in industrial applications.

In pharmaceutical research, rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine serves as a building block for small-molecule drugs, particularly in neurological disorders and metabolic diseases. Its amine group facilitates hydrogen bonding, enhancing target engagement, while the isopropyl substituent contributes to lipophilicity—a key factor in blood-brain barrier (BBB) penetration. These properties are frequently searched in the context of drug design and ADMET profiling.

Beyond therapeutics, this compound finds utility in material science, particularly in catalysis and polymer modification. Its ability to act as a ligand or chelating agent is explored in transition-metal complexes, relevant to homogeneous catalysis—a trending topic in industrial chemistry forums. Researchers also investigate its potential in supramolecular chemistry for designing molecular machines.

From a commercial perspective, the demand for rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine is rising due to its versatility. Suppliers often highlight its high purity grades (>98%) and compliance with Good Manufacturing Practices (GMP), catering to contract research organizations (CROs) and academic labs. FAQs in procurement channels frequently address storage conditions (e.g., inert atmosphere) and scalability of synthesis.

Future directions for this compound include computational modeling to predict its pharmacokinetic profiles and toxicity thresholds, leveraging AI-driven drug discovery tools. Such innovations resonate with the broader shift toward precision medicine and personalized therapeutics, making rac-(2R,3S)-2-(propan-2-yl)pyrrolidin-3-amine a compelling case study in modern chemistry.

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